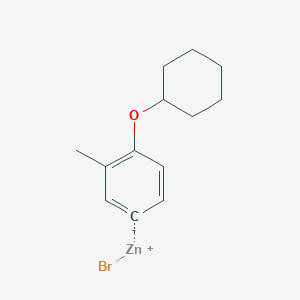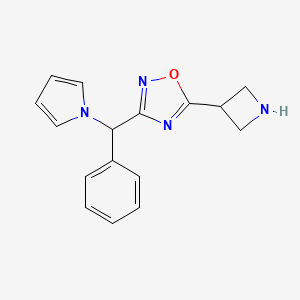![molecular formula C25H22BNO4 B14885587 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole is a complex organic compound that features a unique structure combining phenyl, dioxaborolan, and benzofuroxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole typically involves multiple steps, starting from readily available starting materials. One common method involves the borylation of a phenyl-substituted benzofuroxazole precursor using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and dioxaborolan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or dioxaborolan moieties.
科学的研究の応用
2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substrates.
作用機序
The mechanism by which 2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. Additionally, the benzofuroxazole core can participate in π-π stacking interactions and hydrogen bonding, contributing to its stability and reactivity .
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzofuroxazole moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but without the phenyl and benzofuroxazole components.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar to the target compound but lacks the benzofuroxazole moiety.
Uniqueness
2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole is unique due to its combination of phenyl, dioxaborolan, and benzofuroxazole moieties, which confer distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C25H22BNO4 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C25H22BNO4/c1-24(2)25(3,4)31-26(30-24)21-20-16-12-8-9-13-18(16)28-19(20)14-17-22(21)29-23(27-17)15-10-6-5-7-11-15/h5-14H,1-4H3 |
InChIキー |
SNRNXHVDYOMTBJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC4=C2C5=CC=CC=C5O4)N=C(O3)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


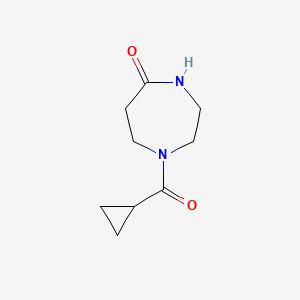
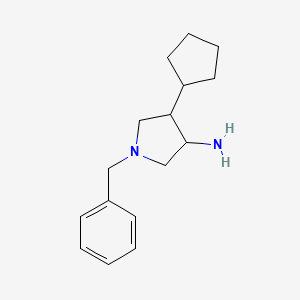
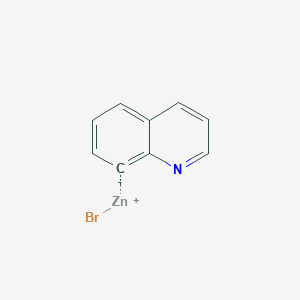
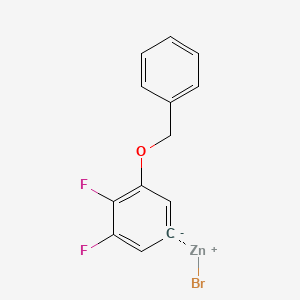
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
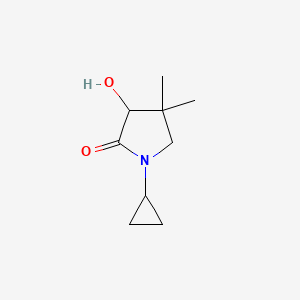
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
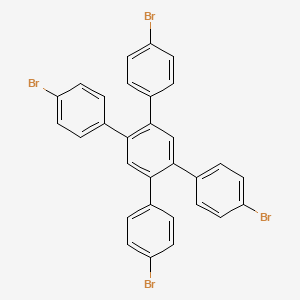
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)

![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
